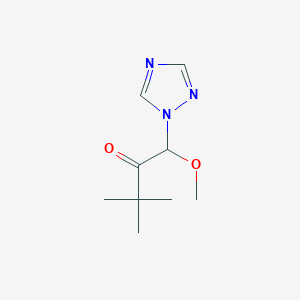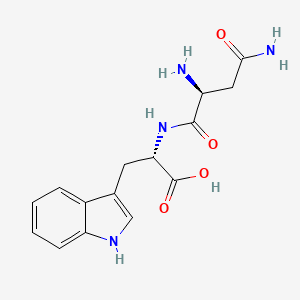
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridinedione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione typically involves the reaction of diethanolamine with methylamine under high pressure and temperature conditions. This reaction forms N-methylpiperazine, which can then be further reacted with appropriate reagents to introduce the pyridinedione moiety .
Industrial Production Methods
Industrial production of N-methylpiperazine, a key intermediate, is achieved by reacting diethanolamine with methylamine at 250 bar and 200°C . The subsequent steps to introduce the pyridinedione moiety involve standard organic synthesis techniques, including cyclization and functional group transformations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. For example, it may inhibit protein kinases involved in cancer progression or modulate neurotransmitter receptors in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simpler analog with a six-membered ring containing two nitrogen atoms.
N-Methylpiperazine: Similar structure but lacks the pyridinedione moiety.
4-Methylpiperazine: Another analog with a methyl group on the piperazine ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from simpler piperazine derivatives .
Eigenschaften
CAS-Nummer |
78144-37-3 |
|---|---|
Molekularformel |
C15H25N3O2 |
Molekulargewicht |
279.38 g/mol |
IUPAC-Name |
3,3-diethyl-1-[(4-methylpiperazin-1-yl)methyl]pyridine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-4-15(5-2)13(19)6-7-18(14(15)20)12-17-10-8-16(3)9-11-17/h6-7H,4-5,8-12H2,1-3H3 |
InChI-Schlüssel |
DJKGBMOJHLFNOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)C=CN(C1=O)CN2CCN(CC2)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




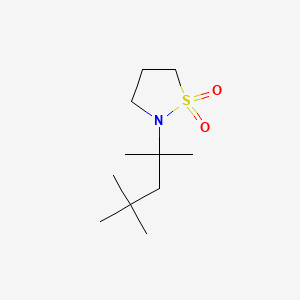
![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
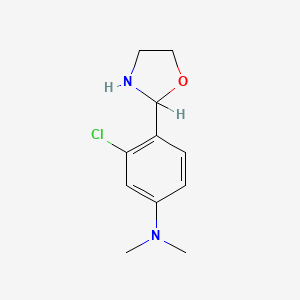
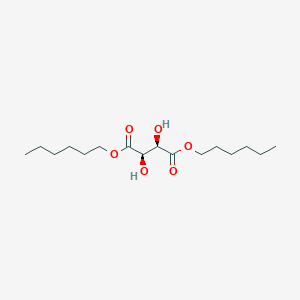
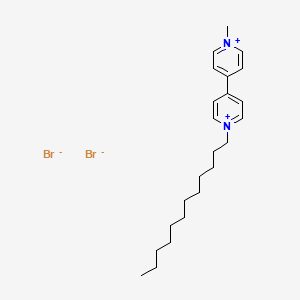

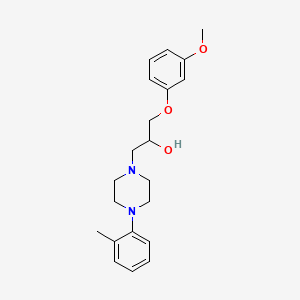

![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
